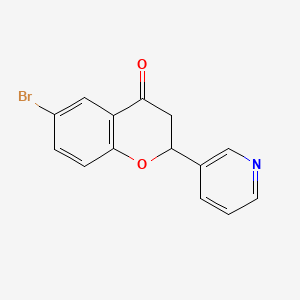
6-Bromo-2-(pyridin-3-YL)chroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-(pyridin-3-YL)chroman-4-one is a useful research compound. Its molecular formula is C14H10BrNO2 and its molecular weight is 304.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Properties
Research indicates that 6-Bromo-2-(pyridin-3-YL)chroman-4-one exhibits anti-inflammatory effects, potentially reducing markers associated with inflammatory diseases. This suggests its therapeutic utility in conditions such as arthritis and other inflammatory disorders.
Anticancer Activity
The compound has shown promising results in anticancer studies. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity. For instance, compounds derived from this chromanone scaffold have been tested against human breast cancer cell lines (AU-565 and MDA-MB-231), revealing notable efficacy .
Table 1: Anticancer Activity of this compound Derivatives
Diagnostic Applications
Recent studies have explored the use of chromanone derivatives, including this compound, as diagnostic agents for Alzheimer’s disease. These compounds have demonstrated high binding affinities to β-amyloid plaques, indicating their potential as imaging agents for early detection of Alzheimer’s disease .
Table 2: Diagnostic Potential of Chromanone Derivatives
| Compound | Binding Affinity (Ki nM) | Application |
|---|---|---|
| (E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-one | 9.98 | Alzheimer's diagnostic imaging |
| (E)-3-(4-Dimethylamino-benzylidene)-6-bromo-chroman-4-one | 9.10 | Alzheimer's diagnostic imaging |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions, including bromination and condensation reactions with pyridine derivatives. The structural diversity achieved through modifications at various positions enhances its biological activity.
Future Prospects
The ongoing research into the structural modifications of chromanone derivatives indicates a promising future for compounds like this compound in drug development. The exploration of its applications in treating inflammatory diseases and cancers could lead to the development of novel therapeutic agents.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The bromine atom at position 6 undergoes nucleophilic substitution under specific conditions:
Carbonyl Group Transformations
The ketone group at position 4 participates in reduction and condensation reactions:
Reduction
-
Reagent : Sodium borohydride (NaBH₄)
-
Product : 6-Bromo-2-(pyridin-3-yl)chroman-4-ol
-
Mechanism : Selective reduction of the carbonyl to a hydroxyl group without affecting the bromine or pyridine moieties.
Condensation
-
Reagent : N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Product : 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one
Electrophilic Aromatic Substitution
The electron-rich pyridine ring facilitates electrophilic reactions:
| Modification | Reagents | Outcome |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted pyridine derivatives (position varies with directing effects) |
| Sulfonation | H₂SO₄/SO₃ | Sulfonic acid derivatives (enhanced water solubility) |
Cross-Coupling Reactions
The bromine atom enables metal-catalyzed couplings:
Buchwald–Hartwig Amination
-
Catalyst : Pd(dba)₂/Xantphos
-
Substrate : Aryl amines
-
Product : 6-Amino-2-(pyridin-3-yl)chroman-4-one derivatives .
Suzuki Coupling
-
Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O
-
Product : Biaryl analogs (e.g., 6-(4-methylphenyl)-2-(pyridin-3-yl)chroman-4-one) .
Oxidation Reactions
The chroman-4-one backbone undergoes selective oxidation:
-
Reagent : Potassium permanganate (KMnO₄)
-
Product : 6-Bromo-2-(pyridin-3-yl)chromone-4-carboxylic acid
-
Mechanism : Oxidation of the chroman ring to a chromone system with concomitant carboxyl group formation .
Heterocyclic Ring Formation
The compound serves as a precursor for fused heterocycles:
-
With Hydrazines : Forms pyrazolo[3,4-d]pyridazin-7-one derivatives under microwave irradiation .
-
With Thiourea : Yields thiazole/thiadiazole hybrids via cyclocondensation .
Mechanistic Insights
-
Solvent Effects : Polar aprotic solvents (e.g., DMSO) accelerate nucleophilic substitutions .
-
Steric Hindrance : Bulky substituents on the pyridine ring reduce reaction rates in cross-couplings .
-
Temperature Control : Oxidation reactions require strict thermal regulation to avoid over-oxidation.
Comparative Reactivity Table
Eigenschaften
Molekularformel |
C14H10BrNO2 |
|---|---|
Molekulargewicht |
304.14 g/mol |
IUPAC-Name |
6-bromo-2-pyridin-3-yl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C14H10BrNO2/c15-10-3-4-13-11(6-10)12(17)7-14(18-13)9-2-1-5-16-8-9/h1-6,8,14H,7H2 |
InChI-Schlüssel |
HPIKEKWGPKDJPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)Br)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















